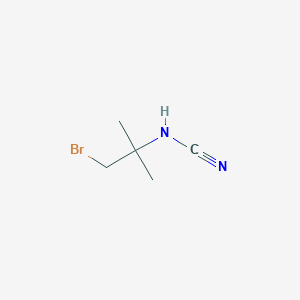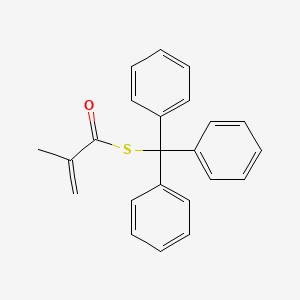
S-(Triphenylmethyl) 2-methylprop-2-enethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(Triphenylmethyl) 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters Thiol esters are characterized by the presence of a sulfur atom bonded to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(Triphenylmethyl) 2-methylprop-2-enethioate typically involves the reaction of triphenylmethanol with 2-methylprop-2-enethioic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer .
化学反応の分析
Types of Reactions
S-(Triphenylmethyl) 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiol ester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different thiol esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different thiol esters depending on the nucleophile used.
科学的研究の応用
S-(Triphenylmethyl) 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty polymers and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of S-(Triphenylmethyl) 2-methylprop-2-enethioate involves the interaction of the thiol ester group with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in metal ion chelation. Additionally, the compound can undergo redox reactions, which are important in various biochemical pathways .
類似化合物との比較
Similar Compounds
S-phenyl 2-methylprop-2-enethioate: Similar structure but with a phenyl group instead of a triphenylmethyl group.
S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): Contains two thiol ester groups and is used in polymerization reactions.
Uniqueness
S-(Triphenylmethyl) 2-methylprop-2-enethioate is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability is crucial, such as in drug delivery systems and industrial processes.
特性
CAS番号 |
93207-45-5 |
|---|---|
分子式 |
C23H20OS |
分子量 |
344.5 g/mol |
IUPAC名 |
S-trityl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C23H20OS/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 |
InChIキー |
XTECZMQXVKULBN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


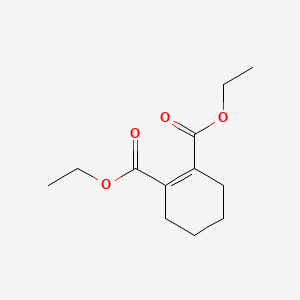
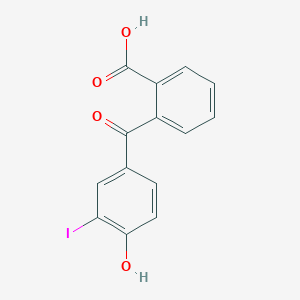
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
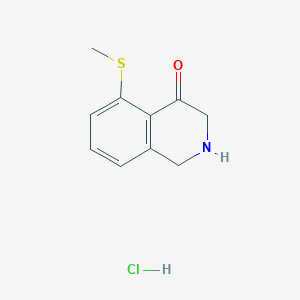
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
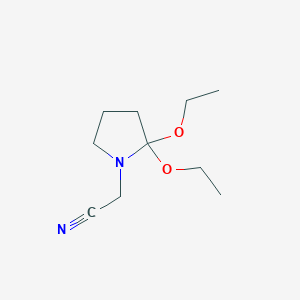
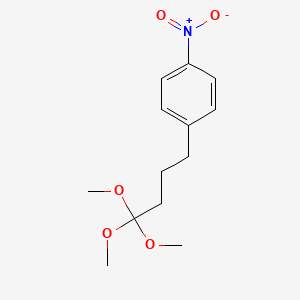
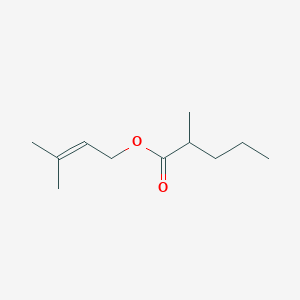
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
